molecular formula C24H24O6 B14182041 2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate CAS No. 922509-49-7

2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate

Katalognummer: B14182041
CAS-Nummer: 922509-49-7
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: WRQQKTQWJPHWQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of two hydroxyl groups on the propyl chain and two benzyloxy groups on the benzoate moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with 3,5-bis(benzyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and coatings.

Wirkmechanismus

The mechanism of action of 2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate is unique due to the presence of both hydroxyl and benzyloxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

922509-49-7

Molekularformel

C24H24O6

Molekulargewicht

408.4 g/mol

IUPAC-Name

2,3-dihydroxypropyl 3,5-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C24H24O6/c25-14-21(26)17-30-24(27)20-11-22(28-15-18-7-3-1-4-8-18)13-23(12-20)29-16-19-9-5-2-6-10-19/h1-13,21,25-26H,14-17H2

InChI-Schlüssel

WRQQKTQWJPHWQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)OCC(CO)O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.